(6Z)-6-[(3-chloro-5-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-6-[(3-CHLORO-5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound characterized by its unique structure, which includes a thiazolopyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-[(3-CHLORO-5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency .
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-[(3-CHLORO-5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions employed. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
(6Z)-6-[(3-CHLORO-5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6Z)-6-[(3-CHLORO-5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: A compound similar to heparin, found in marine organisms and used for its anticoagulant properties.
Uniqueness
What sets (6Z)-6-[(3-CHLORO-5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE apart is its unique thiazolopyrimidine core, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C23H16ClN5OS |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
(6Z)-6-[(3-chloro-5-methyl-1-phenylpyrazol-4-yl)methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H16ClN5OS/c1-14-17(20(24)27-29(14)16-10-6-3-7-11-16)12-18-21(25)28-19(15-8-4-2-5-9-15)13-31-23(28)26-22(18)30/h2-13,25H,1H3/b18-12-,25-21? |
InChI Key |
OOUIXKKTDVGRHR-JLFKZYKSSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)Cl)/C=C\3/C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)Cl)C=C3C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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